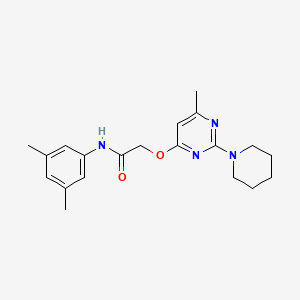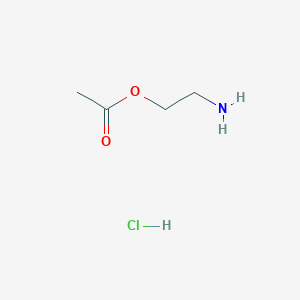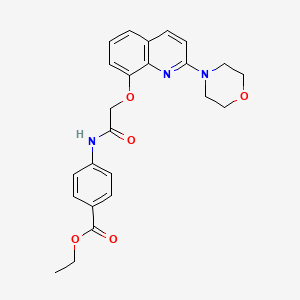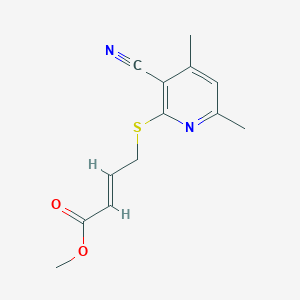![molecular formula C13H11Cl2N3O B2566505 N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide CAS No. 338403-95-5](/img/structure/B2566505.png)
N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide” often involves the reaction of 2,4-dichlorobenzotrichloride and carboxylic acid under the effect of a catalyst .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “N’-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide” often involve nucleophilic substitution reactions . These reactions are characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are well-known for their versatility as synthetic intermediates and their biological significance. These compounds are pivotal in metal complexes formation, catalyst design, asymmetric catalysis, and synthesis. The extensive functionalities of these molecules extend to medicinal applications, showcasing their potential in developing anticancer, antibacterial, and anti-inflammatory agents. Their significance in organic synthesis and catalysis highlights the broader applicability of N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide-like compounds in advanced chemistry and drug development investigations (Li et al., 2019).
Environmental and Biological Applications
The chemistry of heterocyclic compounds also extends to environmental and biological applications. For instance, the study of nitrosamines in water technology, where N-oxide derivatives play a role in understanding the formation mechanisms and removal strategies of nitrosamines, is critical. This research is essential for improving water quality and safety, highlighting the environmental significance of these compounds (Nawrocki & Andrzejewski, 2011). Additionally, the role of ammonia-oxidizing microorganisms in converting nitrogen into usable forms for plants underscores the importance of understanding N-heterocycles in agricultural productivity and environmental sustainability (Amoo & Babalola, 2017).
Antioxidant and Antimicrobial Properties
Research into the antioxidant and antimicrobial properties of heterocyclic compounds, including N-oxide derivatives, has demonstrated their potential in addressing oxidative stress and microbial infections. These studies are foundational for developing new therapeutic agents with improved efficacy and reduced toxicity (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
N'-[(2,4-dichlorophenyl)methoxy]pyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-11-2-1-10(12(15)7-11)8-19-18-13(16)9-3-5-17-6-4-9/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVWJMNZHBZRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2566428.png)
![1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride](/img/structure/B2566429.png)
![5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2566430.png)




![3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}anilino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B2566438.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2566439.png)
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2566442.png)
